4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
Description
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
RGNFWUAAIMNNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dioxime Precursors
The 1,2,5-oxadiazole ring is commonly synthesized via cyclodehydration of β-diketone dioximes. For ethyl-substituted derivatives, 2,3-pentanedione serves as the starting material:
-
Dioxime Formation :
-
Cyclization :
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (NMR) |
|---|---|---|---|
| 1 | NHOH·HCl, EtOH/HO, reflux | 80% | δH: 1.25 (t, 3H, CHCH), 2.70 (q, 2H, CH) |
| 2 | HSO, 90°C | 60% | δC: 12.4 (CH), 24.1 (CH), 154.3 (C=N) |
Alternative Route: Nitrile Oxide Cycloaddition
A less common method involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles, though this approach faces challenges in regioselectivity:
-
React ethyl nitrile oxide (generated in situ from ethylhydroximoyl chloride) with acetonitrile under PtCl catalysis (40°C, 12 h).
-
Yield : ~30% (low efficiency due to competing dimerization).
Acylation of 4-Ethyl-1,2,5-Oxadiazol-3-Amine
Microwave-Assisted Coupling with 4-Bromobenzoyl Chloride
Adapted from antiproliferative compound syntheses, this method offers rapid reaction times and high purity:
-
Reaction Setup :
-
Dissolve 4-ethyl-1,2,5-oxadiazol-3-amine (0.255 mmol) and 4-dimethylaminopyridine (DMAP, 0.306 mmol) in dry 1,2-dichloroethane.
-
Add 4-bromobenzoyl chloride (0.306 mmol) under nitrogen atmosphere.
-
-
Microwave Irradiation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | ≥95% |
| H NMR (CDCl) | δ 7.62 (d, J=8.3 Hz, 2H, ArH), 7.68 (d, J=8.3 Hz, 2H, ArH), 1.40 (t, 3H, CHCH) |
Conventional Heating Method
For labs without microwave access:
-
Reflux the reaction mixture in dichloroethane at 80°C for 6–8 h.
-
Yield : 65–70% (lower due to side reactions).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Microwave | High yield, short time (~45 min) | Requires specialized equipment |
| Conventional | Accessible setup | Longer duration, lower yield |
| Nitrile Oxide Route | Avoids harsh acids | Low yield, poor regiocontrol |
Critical Reaction Parameters
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloroethane) enhance acyl chloride reactivity.
-
Catalyst : DMAP accelerates acylation by activating the carbonyl group.
-
Temperature : Microwave irradiation reduces decomposition risks compared to prolonged heating.
Challenges and Optimization Strategies
Oxadiazole Ring Stability
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to reduce the viability of cancer cells by inhibiting human recombinant topoisomerase II α relaxation, a crucial enzyme involved in DNA replication and repair .
- Cell Line Studies : In vitro tests revealed that 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide significantly affects various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound demonstrated cytotoxic effects with IC50 values indicating potent activity against these cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Efficacy : It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. Results from turbidimetric methods indicated that it possesses considerable antimicrobial activity .
- Resistance Mechanisms : The structural features of the compound may help overcome drug resistance seen in many pathogens today, making it a potential candidate for further development in antimicrobial therapies .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with biological targets:
- Binding Affinities : These studies reveal how the compound interacts with specific enzymes and receptors associated with cancer progression and microbial growth. The insights gained can inform modifications to enhance efficacy .
Comparative Studies
A comparative analysis of this compound with similar compounds highlights its unique biological profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-bromo-N-(4-methylthiazol-2-yl)benzamide | Lacks an oxadiazole ring | Reduced anticancer properties |
| N-(3-bromophenyl)-1,3,4-thiadiazole | Different heterocyclic structure | Varied antimicrobial efficacy |
| 2-bromo-N-(3-methylphenyl)benzamide | Bromine positioned differently | Lower potency against MCF7 |
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on the Benzamide Ring
The benzamide ring’s substituents significantly modulate bioactivity and stability. Key comparisons include:
- Bromine vs. Electron-Withdrawing Groups (EWGs): The 4-bromo substituent in the target compound and compound 5 enhances steric bulk and electron-withdrawing effects compared to trifluoromethyl (44) or fluoro (45) groups. Bromine’s polarizability may improve binding to hydrophobic enzyme pockets, while EWGs like nitro or trifluoromethyl enhance metabolic stability .
- Activity Trends: Antiplasmodial potency is higher in nitrophenyl- and trifluoromethyl-substituted derivatives (e.g., compound 44, IC50: 0.8 µM) compared to fluoro-substituted analogs (e.g., compound 45, IC50: 1.2 µM), suggesting EWGs on the benzamide improve activity .
Substituent Effects on the Oxadiazole Ring
The oxadiazole’s 4-position substituent (alkyl vs. aryl) critically impacts solubility and target engagement:
- Alkyl vs. However, aryl groups may facilitate π-π interactions with biological targets, improving binding affinity .
- Synthetic Accessibility: Aryl-substituted oxadiazoles (e.g., compound 5, 44) are typically synthesized via SNAr reactions, while alkyl-substituted variants (like the target) may require alternative strategies, such as alkylation of oxadiazole precursors .
Biological Activity
4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrN3O, with a molecular weight of approximately 284.14 g/mol . The compound features a bromine atom, an ethyl group on the oxadiazole ring, and a benzamide moiety. The presence of the oxadiazole ring is crucial for its biological activities.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may demonstrate antimicrobial activity against various pathogens.
- Anticancer Activity : One of the most notable activities of this compound is its potential to inhibit cancer cell viability. It has been shown to reduce the viability of cancer cells by inhibiting topoisomerase II α activity, a critical enzyme for DNA replication and cell division .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| 4-bromo-N-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide | Anticancer activity |
| 4-methyl-N-(4-(trifluoromethyl)-1,2,5-oxadiazol-3-yl)benzamide | Potential insecticidal properties |
| N-(4-methylphenyl)-1,2,5-oxadiazol-3-amide | Antimicrobial activity |
The mechanism underlying the anticancer properties of this compound involves its interaction with topoisomerases. These enzymes are essential for maintaining DNA structure during replication and transcription. By inhibiting topoisomerase II α, the compound disrupts DNA replication processes in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom can be performed using brominating agents.
- Amidation : The final step involves forming the amide bond with benzoyl chloride derivatives.
These methods allow for variations in substituents on both the benzene and oxadiazole rings, facilitating exploration of structure–activity relationships.
Case Studies and Research Findings
Several studies have investigated derivatives of oxadiazole compounds similar to this compound. For instance:
- Antiproliferative Activity : A study demonstrated that derivatives with similar structures reduced cell viability significantly in various cancer cell lines by inhibiting topoisomerase activity .
- Herbicidal Applications : Research has also indicated that oxadiazole derivatives can serve as effective herbicides due to their ability to disrupt biological processes in target organisms .
Q & A
Basic: What are the optimal synthetic routes for 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Condensation Reaction: Reacting 4-ethyl-1,2,5-oxadiazol-3-amine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product.
Yield Optimization: Adjust reaction temperature (room temperature to 50°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to achieve yields >75% .
Key Considerations: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Standard characterization techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 8.2–7.5 ppm (aromatic protons), δ 2.8–2.5 ppm (ethyl group).
- ¹³C NMR: Signals at ~165 ppm (amide carbonyl), 120–140 ppm (aromatic carbons).
- X-ray Crystallography: Resolve crystal structure (orthorhombic system, space group P212₁₂₁) to confirm bond angles and torsional strain .
- Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 336.1 (M+H⁺) .
Advanced: How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom at the para position enables:
- Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to form biaryl derivatives.
- Buchwald-Hartwig Amination: Introduce amines via Pd-catalyzed C–N bond formation.
Mechanistic Insight: Bromine’s electronegativity stabilizes transition states, while steric effects from the ethyl-oxadiazole group may slow reaction kinetics. Optimize ligand choice (e.g., XPhos) to enhance turnover .
Advanced: What strategies mitigate conflicting bioactivity data in enzymatic vs. cellular assays?
Methodological Answer:
Contradictions often arise from:
- Membrane Permeability: Use logP calculations (estimated 2.8) to assess cellular uptake. Modify lipophilicity via pro-drug strategies (e.g., esterification).
- Off-Target Effects: Perform counter-screening against related enzymes (e.g., kinase panels) and validate via siRNA knockdown.
- Assay Conditions: Compare IC₅₀ values under varying pH (6.5–7.5) and ATP concentrations (1–10 mM) to identify assay-specific artifacts .
Advanced: How can derivatives be designed to improve target selectivity?
Methodological Answer:
Leverage structure-activity relationship (SAR) studies:
- Oxadiazole Modifications: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and reduce off-target binding.
- Benzamide Substitutions: Introduce electron-withdrawing groups (e.g., nitro) at the meta position to modulate H-bonding with active-site residues.
- Computational Docking: Use AutoDock Vina to predict binding poses against target proteins (e.g., PARP1 vs. PARP2) .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO: −6.2 eV, LUMO: −1.8 eV) to predict redox behavior.
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with Thr257).
- ADMET Prediction: Use QikProp to estimate bioavailability (%Human Oral Absorption: 65%) and cytochrome P450 inhibition risks .
Advanced: How to resolve discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
- Variable-Temperature NMR: Compare rotamer populations (e.g., amide bond rotation) in DMSO-d₆ vs. CDCl₃.
- Small-Angle X-ray Scattering (SAXS): Analyze solution-phase conformation in aqueous buffers (pH 7.4).
- Torsional Angle Analysis: Overlay crystal structure (e.g., C–N–C–O dihedral: 15°) with DFT-optimized geometry to identify solvent-induced distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
